(1S)-2-bromo-1-(4-fluorophenyl)ethanol
Description
“(1S)-2-Bromo-1-(4-fluorophenyl)ethanol” (molecular formula: C₈H₈BrFO) is a chiral brominated ethanol derivative featuring a 4-fluorophenyl substituent at the C1 position and a bromine atom at C2, with stereochemical specificity at the (1S) configuration . This compound is structurally classified as a β-bromo alcohol, a class of intermediates widely utilized in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1234372-12-3 |
|---|---|
Molecular Formula |
C10H8BrClN2O |
Synonyms |
(1S)-2-bromo-1-(4-fluorophenyl)ethanol |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
(1S)-2-bromo-1-(4-fluorophenyl)ethanol is notable for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.
- Case Study : Research has indicated that compounds with similar structures can influence neurotransmitter systems, which may lead to the development of novel drugs targeting neurological disorders .
Synthesis of Pharmaceuticals
This compound serves as an intermediate in synthesizing various pharmaceutical agents. It is particularly useful in producing drugs that require specific stereochemical configurations.
- Example : The synthesis of atorvastatin, a cholesterol-lowering medication, involves nucleophilic substitution reactions where this compound plays a crucial role .
Material Science
In material science, this compound is utilized in developing specialty polymers and resins. Its unique properties contribute to creating materials with enhanced durability and specific functionalities.
- Application : The compound can be incorporated into polymer matrices to improve mechanical properties or thermal stability .
Organic Chemistry Research
Researchers leverage this compound for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity profile provides insights into halogenated compound behavior in organic reactions.
- Research Insight : Studies involving this compound have led to the discovery of new catalytic processes that enhance reaction efficiency and selectivity .
Analytical Chemistry
This compound is also employed as a standard in chromatography and spectroscopy, aiding in the accurate analysis of complex mixtures. Its well-defined structure facilitates precise identification and quantification in analytical applications.
Comparative Data Table
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., 2,4-dichloro in ) increase molecular weight and polarity compared to electron-donating groups (e.g., 4-methyl in ). The 4-fluorophenyl group in the target compound balances moderate electronegativity and steric bulk.
- Bulky substituents, such as biphenyl in , significantly elevate molecular weight and density due to increased van der Waals interactions.
- Stereochemical Uniformity : All compared compounds share the (1S) configuration, underscoring its prevalence in enantioselective syntheses, likely due to its influence on biological activity or crystallinity .
Preparation Methods
Halogenation Using Molecular Bromine
A patented industrial process describes the bromination of 1-(4-fluorophenyl)ethanone in methylene chloride using molecular bromine (Br₂) and hydrobromic acid (HBr) as a catalyst. The reaction proceeds under controlled conditions (19–26°C) to prevent over-bromination. Key parameters include:
-
Molar ratio : 1:1 substrate-to-bromine ratio.
-
Solvent : Methylene chloride ensures homogeneity and facilitates temperature control.
-
Workup : Sequential washing with sodium sulfite, bicarbonate, and chloride solutions removes excess bromine and acidic byproducts.
This method achieves a 94.8% yield of 2-bromo-1-(4-fluorophenyl)ethanone, as confirmed by HPLC analysis.
Stereoselective Reduction to this compound
The reduction of 2-bromo-1-(4-fluorophenyl)ethanone to the target alcohol requires enantioselective control to obtain the (1S) configuration. Two predominant strategies are employed:
Catalytic Asymmetric Hydrogenation
Transition metal catalysts, such as ruthenium complexes with chiral phosphine ligands (e.g., BINAP), enable asymmetric hydrogenation of the ketone. For example:
Biocatalytic Reduction
Enzymatic reduction using ketoreductases offers high stereoselectivity without requiring heavy metals. A patented microbial reduction process utilizes Lactobacillus brevis alcohol dehydrogenase:
-
Substrate loading : 100 g/L.
-
Cofactor regeneration : Glucose dehydrogenase (GDH)/NADPH system.
Industrial-Scale Synthesis Considerations
Process Optimization
Industrial production prioritizes cost-efficiency and reproducibility. Key adaptations include:
-
Continuous-flow bromination : Reduces reaction time from 8 hours to 30 minutes.
-
In-line purification : Simulated moving bed (SMB) chromatography isolates the enantiomerically pure product.
Purification Protocols
-
Crystallization : Recrystallization from isopropyl alcohol removes residual brominated impurities, achieving >98% purity.
-
Distillation : Short-path distillation under vacuum (0.1 mbar, 120°C) recovers unreacted ketone for recycling.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 88 | 92 | 320 | High |
| Biocatalytic Reduction | 95 | 99 | 280 | Moderate |
| Chemical Reduction | 82 | 85 | 180 | Low |
Key Insights :
-
Biocatalytic methods offer superior enantioselectivity but require specialized equipment for cofactor regeneration.
-
Catalytic hydrogenation balances cost and scalability for mid-volume production.
Data Tables and Research Findings
Table 1. Bromination Reaction Parameters and Outcomes
Table 2. Asymmetric Reduction Performance Metrics
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Ru-(S)-BINAP | 92 | 450 |
| L. brevis ADH | 99 | 220 |
Q & A
Basic: What are the recommended methods for synthesizing (1S)-2-bromo-1-(4-fluorophenyl)ethanol with high enantiomeric purity?
Methodological Answer:
Enantioselective synthesis can be achieved using enzymatic catalysis. For example, Rhodotorula rubra cells have been employed to produce chiral brominated ethanol derivatives via asymmetric reduction of ketone precursors. This method minimizes racemization and ensures high enantiomeric excess (e.g., >98% ee). Key steps include:
- Substrate preparation: Use 2-bromo-1-(4-fluorophenyl)ethanone as the precursor.
- Biocatalytic reduction: Optimize pH (6.5–7.5), temperature (25–30°C), and co-factor regeneration (e.g., NADH/NAD+ systems).
- Purification: Isolate the product via column chromatography or recrystallization .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Crystallization : Grow single crystals using solvent diffusion (e.g., ethanol/water mixtures).
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and stereochemistry. ORTEP-3 can generate thermal ellipsoid plots for visual validation .
Advanced: What analytical techniques resolve data contradictions in stereochemical assignments of brominated fluorophenyl ethanol derivatives?
Methodological Answer:
Contradictions in stereochemical data (e.g., conflicting NMR or crystallographic results) require orthogonal validation:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (R)-1-(3-bromo-4-fluorophenyl)ethanol) to identify substituent effects on stereochemical outcomes .
Advanced: How do substituent variations on the phenyl ring influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electronic and steric effects of substituents significantly impact reactivity. For example:
| Substituent Position | Reactivity in SN2 Reactions | Key Observations |
|---|---|---|
| 4-Fluoro | Moderate | Electron-withdrawing F enhances leaving group (Br) stability. |
| 3-Chloro-4-fluoro | High | Increased electrophilicity due to dual electron-withdrawing groups. |
| 4-Methoxy | Low | Electron-donating OCH₃ group destabilizes transition state. |
Experimental validation involves kinetic studies (e.g., monitoring reaction rates via GC-MS) and computational modeling (DFT calculations) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify coupling patterns (e.g., diastereotopic protons near the chiral center).
- ¹³C NMR : Confirm bromine and fluorine effects on chemical shifts (e.g., C-Br at δ ~30–40 ppm).
- Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₇BrFO) with <2 ppm error.
- IR Spectroscopy : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Br (~500–600 cm⁻¹) groups .
Advanced: How can computational chemistry aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., β-adrenoreceptors) using AutoDock Vina.
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from analogs.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
- Racemization Risk : Avoid prolonged exposure to heat or acidic/basic conditions. Use low-temperature crystallization.
- Byproduct Removal : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate).
- Chiral Purity : Validate via polarimetry ([α]D²⁵ = specific rotation) or enantioselective GC .
Advanced: What strategies mitigate competing side reactions during bromoethanol synthesis?
Methodological Answer:
- Temperature Control : Maintain ≤30°C to prevent elimination reactions (e.g., forming α,β-unsaturated ketones).
- Protecting Groups : Use TBS ethers to shield the hydroxyl group during bromination.
- Catalyst Optimization : Employ Pd-catalyzed cross-coupling to minimize bromide displacement by nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
